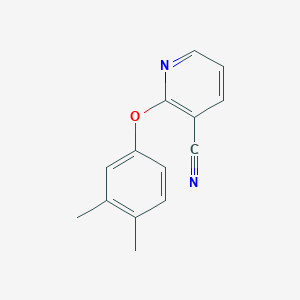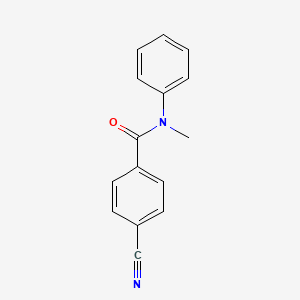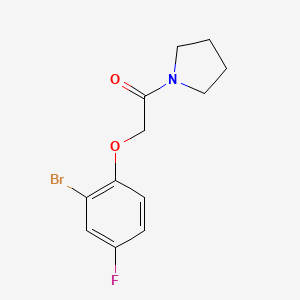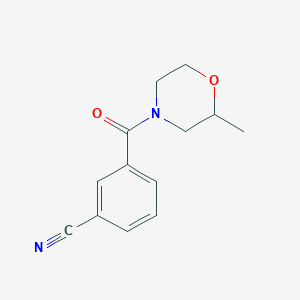
N-(2-acetylphenyl)cyclopropanecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-acetylphenyl)cyclopropanecarboxamide, also known as PAC, is a synthetic compound that has received significant attention in scientific research due to its potential therapeutic properties. PAC belongs to the class of compounds known as cyclopropane carboxamides, which are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects.
作用机制
The exact mechanism of action of N-(2-acetylphenyl)cyclopropanecarboxamide is not fully understood, but it is believed to involve modulation of various signaling pathways in the body. N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to activate the adenosine A1 receptor, which is involved in the regulation of neuronal excitability and has been implicated in the pathogenesis of epilepsy and ischemic stroke. N-(2-acetylphenyl)cyclopropanecarboxamide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins.
Biochemical and Physiological Effects
N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to have a range of biochemical and physiological effects in animal models. In a study of rat models of epilepsy, N-(2-acetylphenyl)cyclopropanecarboxamide was found to increase the threshold for seizure induction and reduce the duration and severity of seizures. In a study of rat models of ischemic stroke, N-(2-acetylphenyl)cyclopropanecarboxamide was found to reduce the infarct size and improve neurological function. N-(2-acetylphenyl)cyclopropanecarboxamide has also been shown to reduce pain and inflammation in animal models of pain and inflammation.
实验室实验的优点和局限性
One of the main advantages of using N-(2-acetylphenyl)cyclopropanecarboxamide in lab experiments is its high potency and selectivity for its target receptors and enzymes. This allows for precise modulation of specific signaling pathways in the body. However, one limitation of using N-(2-acetylphenyl)cyclopropanecarboxamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on N-(2-acetylphenyl)cyclopropanecarboxamide. One area of interest is the development of N-(2-acetylphenyl)cyclopropanecarboxamide analogs with improved pharmacokinetic properties, such as increased solubility and bioavailability. Another area of interest is the exploration of N-(2-acetylphenyl)cyclopropanecarboxamide's potential as a therapeutic agent for other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to elucidate the exact mechanisms of action of N-(2-acetylphenyl)cyclopropanecarboxamide and its potential interactions with other signaling pathways in the body.
合成方法
The synthesis of N-(2-acetylphenyl)cyclopropanecarboxamide involves the reaction between 2-acetylphenylcyclopropanecarboxylic acid and hydroxylamine hydrochloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The reaction yields N-(2-acetylphenyl)cyclopropanecarboxamide as a white crystalline solid with a melting point of 90-92°C. The purity of the compound can be confirmed using various analytical techniques such as NMR spectroscopy, mass spectrometry, and HPLC.
科学研究应用
N-(2-acetylphenyl)cyclopropanecarboxamide has been extensively studied for its potential therapeutic properties in various scientific research fields. In the field of neuroscience, N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to exhibit anticonvulsant and neuroprotective effects in animal models of epilepsy and ischemic stroke. In addition, N-(2-acetylphenyl)cyclopropanecarboxamide has been shown to have analgesic and anti-inflammatory effects in animal models of pain and inflammation. N-(2-acetylphenyl)cyclopropanecarboxamide has also been studied for its potential anticancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
属性
IUPAC Name |
N-(2-acetylphenyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-8(14)10-4-2-3-5-11(10)13-12(15)9-6-7-9/h2-5,9H,6-7H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEIMIHYTNNXCCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC=C1NC(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)




![3-(benzenesulfonyl)-N-[(1-piperidin-1-ylcyclohexyl)methyl]propanamide](/img/structure/B7469273.png)
![4-Methoxy-3-[2-oxo-2-(pyrrolidin-1-YL)ethoxy]benzaldehyde](/img/structure/B7469277.png)



![3-Fluoro-4-[(2-oxopyridin-1-yl)methyl]benzonitrile](/img/structure/B7469310.png)
![3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)propanenitrile](/img/structure/B7469318.png)
